molecular formula C13H22O2Si B1338704 Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 126070-20-0

Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No. B1338704
CAS RN: 126070-20-0
M. Wt: 238.4 g/mol
InChI Key: OXNXETVAZHYQFN-UHFFFAOYSA-N
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Description

Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the formula C13H22O2Si . It is related to phenol, 4-(1,1-dimethylethyl)-, which has the formula C10H14O .

Scientific Research Applications

Synthesis of Complex Molecules

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is utilized as a crucial reagent in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A. These compounds have significant potential in pharmaceutical development due to their biological activities .

Protective Group in Organic Synthesis

This compound serves as a protective group for alcohols during organic synthesis. It can be selectively removed in the presence of phenols, which is valuable for multi-step synthetic processes .

Derivatization in GC-MS Analysis

It is used for derivatization in gas chromatography-mass spectrometry (GC-MS) analysis. This method allows for the analysis of a wide variety of functional groups, enhancing the versatility and sensitivity of GC-MS .

MilliporeSigma - (tert-Butyldimethylsilyloxy)acetaldehyde Organic Chemistry Portal - tert-Butyldimethylsilyl Ethers Springer Nature Experiments - GC-MS of tert-Butyldimethylsilyl Derivatives

properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9,14H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNXETVAZHYQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459480
Record name Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126070-20-0
Record name Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.24 g (0.01 mole) of 4-hydroxymethylphenol, 1.8 g (0.012 mole) of tert-butyldimethylsilyl chloride, 1.7 g (0.025 mole) of imidazole and 3 ml of dimethylformamide was stirred under nitrogen at room temperature for 12 h. The reaction mixture was poured into water and extracted with three portions of ether. Ether extracts were combined and washed successively with water and saturated NaCl solution and then dried (Na2SO4). The ether solution was concentrated in-vacuo and the resultant crude product was purified by flash chromatography (silica; 10% ethyl acetate in hexanes) to give the title compound as a colorless oil.
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1.24 g
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1.8 g
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1.7 g
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3 mL
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Synthesis routes and methods II

Procedure details

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CC(C)(C)[Si](C)(C)OCc1ccc(O[Si](C)(C)C(C)(C)C)cc1
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Synthesis routes and methods III

Procedure details

Tetrabutylammonium fluoride (1 M THF, 44 mL, 44 mmol) was added to a 0° C. solution of 1-(tert-butyldimethylsilyloxy)-4-((tert-butyldimethylsilyloxy)methyl)benzene (14 g, 40 mmol) in THF (400 mL). The reaction was stirred for 30 minutes, then poured into a mixture of saturated NH4Cl and Et2O. The layers were separated and the aqueous phase was extracted twice with Et2O. The organics were combined, washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was chromatographed (1:9 EtOAc/hexanes) to provide the product as a colorless oil (8.0 g, 85%).
Quantity
44 mL
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reactant
Reaction Step One
Name
1-(tert-butyldimethylsilyloxy)-4-((tert-butyldimethylsilyloxy)methyl)benzene
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14 g
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400 mL
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Yield
85%

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